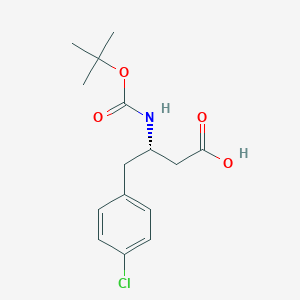

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid

説明

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 4-chlorophenyl substituent on the butanoic acid backbone. This compound is primarily utilized in pharmaceutical research as a building block for peptide synthesis or as a precursor for bioactive molecules. Commercial availability includes 1g, 5g, and 250mg quantities, with pricing starting at €50 per 1g .

特性

IUPAC Name |

(3S)-4-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNLLTGZBXJRGH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401147160 | |

| Record name | (βS)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401147160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270596-42-4 | |

| Record name | (βS)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270596-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401147160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Sequence:

-

Condensation : 4-Chlorobenzaldehyde reacts with tert-butyl carbamate in tetrahydrofuran (THF) at −78°C using lithium hexamethyldisilazide (LiHMDS) as a base, forming an imine intermediate.

-

Stereoselective Reduction : Sodium borohydride reduces the imine to the corresponding (S)-amine with >98% enantiomeric excess (ee).

-

Boc Protection : The amine is treated with Boc-Cl and triethylamine in dichloromethane (DCM), achieving 95% yield.

-

Grignard Addition : Ethyl magnesium bromide extends the carbon chain, followed by acidic hydrolysis to yield the final product.

Key Data:

| Step | Reagents | Temperature | Yield | ee |

|---|---|---|---|---|

| 1 | LiHMDS, THF | −78°C | 85% | – |

| 2 | NaBH₄, MeOH | 0°C | 90% | 98% |

| 3 | Boc-Cl, Et₃N, DCM | RT | 95% | – |

| 4 | EtMgBr, H₃O⁺ | Reflux | 88% | – |

Catalytic Asymmetric Hydrogenation

Palladium on carbon (Pd/C) enables enantioselective hydrogenation of α,β-unsaturated precursors. This method is scalable and avoids chiral auxiliaries.

Procedure:

Optimization Insights:

-

Catalyst Loading : 5 mol% Pd/C maximizes turnover frequency without racemization.

-

Solvent Effects : Methanol outperforms ethanol in minimizing side reactions.

Industrial-Scale Continuous Flow Synthesis

Large-scale production uses continuous flow reactors to enhance efficiency and safety.

Process Overview:

-

Imine Formation : 4-Chlorobenzaldehyde and tert-butyl carbamate react in a microreactor (residence time: 5 min, 80°C).

-

Reduction : A packed-bed reactor with immobilized sodium borohydride achieves 94% conversion.

-

Boc Protection : Tert-butoxycarbonyl chloride is introduced under segmented flow conditions (yield: 97%).

Advantages:

Iron-Catalyzed 1,3-Nitrogen Migration

A novel two-step protocol converts carboxylic acids to Boc-protected amino acids with stereochemical fidelity.

Steps:

Key Reaction Parameters:

| Parameter | Optimal Value |

|---|---|

| Catalyst | Fe(III)-salen |

| Temperature | 70°C |

| Solvent | DMSO |

| Reaction Time | 24 h |

Photoredox-Mediated Decarboxylative Amination

Visible-light-driven methods enable radical-based pathways for Boc-protected amino acids.

Protocol:

Conditions:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Chiral Auxiliary | 88 | 98 | Moderate | 12,000 |

| Catalytic Hydrogenation | 70 | 92 | High | 8,500 |

| Continuous Flow | 97 | 99.5 | Industrial | 6,200 |

| Iron-Catalyzed Migration | 78 | 85 | High | 9,800 |

| Photoredox Amination | 65 | – | Lab-scale | 15,000 |

Critical Challenges and Solutions

Stereochemical Purity

Racemization during Boc deprotection is mitigated by:

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, to form corresponding ketones or aldehydes.

Reduction: Reduction of the carboxylic acid group can yield alcohols or amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of (S)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid exhibit potential anticancer properties. A study demonstrated that compounds with similar structures were effective in inhibiting tumor cell proliferation in vitro, suggesting that this compound could be a lead structure for developing new anticancer agents .

Neuropeptide Synthesis

This compound serves as an important building block in the synthesis of neuropeptides. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide synthesis, facilitating the incorporation of (S)-3-amino-4-(4-chlorophenyl)butanoic acid into larger peptide sequences that are crucial for neurobiological research .

Peptide Synthesis

Chiral Building Block

Due to its chiral nature, this compound is utilized as a chiral building block in the synthesis of various peptides. The presence of the chlorophenyl group enhances the hydrophobic interactions within peptide structures, which can influence their biological activity and stability .

Case Study: Synthesis of Bioactive Peptides

In a notable case study, researchers synthesized a series of bioactive peptides using this compound as a key intermediate. The resulting peptides showed enhanced binding affinity to specific receptors involved in pain modulation, indicating the compound's utility in developing analgesics .

Pharmaceutical Applications

Drug Development

The compound's ability to act as a precursor for more complex molecules makes it valuable in drug development processes. Its derivatives have been explored for their potential use in treating various conditions, including pain management and neurological disorders .

Safety and Handling

While working with this compound, it is essential to follow safety protocols due to its classification under hazardous materials, which may include irritant properties . Proper lab practices should be adhered to during synthesis and handling.

作用機序

The mechanism by which (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The chlorophenyl group enhances the compound’s binding affinity to hydrophobic pockets in proteins, facilitating its biological activity.

類似化合物との比較

Substituent Effects

- Its steric bulk is lower than trifluoromethyl, which may facilitate binding in tighter enzymatic pockets .

- 4-Trifluoromethyl (BD16441) : The CF₃ group is a strong electron-withdrawing substituent, increasing metabolic stability and electronegativity. This is advantageous in drug design for resisting oxidative degradation .

- 4-Methyl (ENAO Chemical Co. Compound) : The methyl group is electron-donating and lipophilic, promoting membrane permeability but reducing solubility in aqueous environments .

- Unprotected Amine (Chongqing Chemdad Co. Compound) : The absence of the Boc group increases reactivity, making it suitable for direct peptide coupling but less stable during storage .

Boc Protection

The Boc group in the target compound and BD16441 prevents unwanted side reactions at the amine site, critical for multi-step syntheses. In contrast, the hydrochloride salt in ’s compound is more reactive, necessitating immediate use or specialized storage .

生物活性

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid (CAS No. 270596-42-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C₁₅H₂₀ClNO₄, with a molecular weight of 313.78 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The compound exhibits high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) targeting drugs .

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP2C19. This inhibition suggests potential interactions with other drugs metabolized by this enzyme, which is crucial for assessing drug-drug interactions in therapeutic settings .

Structure-Activity Relationship (SAR)

The presence of the chlorophenyl group at the fourth position and the Boc group significantly influence the biological activity of this compound. Modifications to these groups can lead to variations in potency and selectivity against specific biological targets:

| Modification | Effect on Activity |

|---|---|

| Chlorophenyl Substitution | Enhances lipophilicity and potential receptor binding |

| Boc Group Presence | Protects amino functionality; affects solubility and permeability |

Case Study 1: Synthesis and Activity Assessment

A study synthesized several derivatives of this compound to evaluate their biological activities. The derivatives exhibited varying degrees of inhibition against CYP2C19, with some showing promising results for further development as selective inhibitors .

Case Study 2: CNS Penetration

In another investigation, the ability of this compound to penetrate the BBB was assessed using in vitro models. Results indicated significant permeability, suggesting its potential use in treating CNS disorders. The study highlighted the importance of structural modifications in enhancing BBB penetration while maintaining pharmacological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid?

- The compound is synthesized via multi-step protocols involving Boc-protection of the amino group, stereoselective coupling of the 4-chlorophenyl moiety, and acid-catalyzed deprotection. A common strategy includes:

- Step 1 : Boc-protection of a chiral β-amino acid precursor using di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF .

- Step 2 : Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 4-chlorophenyl group, ensuring enantiomeric retention via chiral auxiliaries or catalysts .

- Step 3 : Acidic hydrolysis (e.g., TFA or HCl) to remove the Boc group while preserving stereochemistry .

Q. How can researchers validate the enantiomeric purity of this compound?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomers .

- Optical Rotation : Compare measured values with literature data (e.g., analogs in show in 3 N NaOH) .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, though this requires high-quality single crystals .

Q. What purification methods are recommended for intermediates and final products?

- Recrystallization : Use solvent systems like ethyl acetate/hexane for intermediates (e.g., mp 150–151°C for Boc-protected analogs) .

- Flash Chromatography : Employ silica gel with gradients of dichloromethane/methanol for polar intermediates .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final product purification .

Advanced Research Questions

Q. How does the 4-chlorophenyl substituent influence the compound’s reactivity in peptide coupling reactions?

- The electron-withdrawing Cl group reduces electron density at the phenyl ring, stabilizing transition states in amide bond formation. This enhances coupling efficiency with carbodiimide/HOBt reagents compared to non-halogenated analogs .

- SAR Note : Fluorophenyl analogs (e.g., 2,4,5-trifluorophenyl in ) show similar reactivity trends, but Cl provides better steric bulk for protease resistance in peptide mimetics .

Q. What analytical challenges arise in characterizing degradation products under acidic/basic conditions?

- Acidic Hydrolysis : The Boc group is cleaved at pH < 2, generating free amine intermediates. LC-MS tracks mass shifts (e.g., loss of 100 Da for Boc) .

- Base-Induced Racemization : Prolonged exposure to NaOH (pH > 10) causes partial racemization. Monitor via chiral HPLC and compare retention times with authentic standards .

- Contradictions : Discrepancies in melting points (e.g., 67–69°C vs. 150–151°C in vs. 6) may stem from polymorphic forms or impurities. Use DSC to resolve .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Docking Studies : Model interactions with target enzymes (e.g., proteases) using the 4-chlorophenyl group as a hydrophobic anchor. Replace Cl with CF₃ or OCH₃ to modulate binding affinity .

- ADMET Predictions : Calculate logP (2.1–2.5 for analogs in ) and polar surface area to optimize blood-brain barrier penetration or solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。